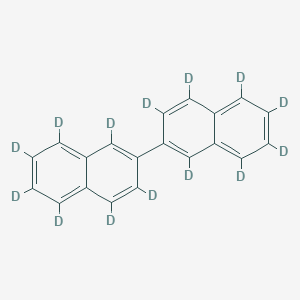

2,2'-Binaphthyl-D14

Descripción

Significance of Isotopic Labeling in Mechanistic and Structural Elucidation

Isotopic labeling is a technique used to trace the journey of atoms through chemical reactions or to probe the intricacies of molecular structures. fiveable.me By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can follow the labeled atom's fate without significantly altering the chemical properties of the molecule. fiveable.medokumen.pub Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that is twice as heavy as protium (B1232500) (¹H). dokumen.pub This mass difference is the primary source of the utility of deuterium labeling.

The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dokumen.pub This difference in bond energy can lead to a "kinetic isotope effect" (KIE), where a reaction involving the breaking of a C-D bond proceeds at a different rate than the same reaction breaking a C-H bond. symeres.com By measuring the KIE, chemists can gain profound insights into the rate-determining step of a reaction and the nature of the transition state. ias.ac.in

Furthermore, deuterium's distinct nuclear magnetic resonance (NMR) signature allows for detailed structural analysis. clearsynth.com In ¹H NMR spectroscopy, the absence of signals at specific positions can confirm the location of deuterium labeling. Conversely, ²H NMR provides direct evidence of the deuterium's environment within the molecule. This makes deuterated compounds invaluable for elucidating complex molecular structures and studying dynamic processes like protein folding and ligand-receptor interactions. clearsynth.comacs.org

Overview of Deuterated Binaphthyl Derivatives as Probes in Organic and Catalytic Chemistry

Binaphthyl derivatives, characterized by two naphthalene (B1677914) rings linked by a C-C single bond, are a cornerstone of asymmetric catalysis. rsc.org Their axial chirality, arising from restricted rotation around the binaphthyl bond, makes them privileged scaffolds for chiral ligands and catalysts. rsc.org Deuterated versions of these binaphthyls serve as sophisticated probes in this field.

In organic synthesis, deuterated binaphthyls help to unravel complex reaction mechanisms. For example, in transition metal-catalyzed cross-coupling reactions, deuterium labeling can clarify the steps of C-H activation and reductive elimination. rsc.org By observing the position and incorporation of deuterium in the products, researchers can deduce the regioselectivity and stereoselectivity of the catalytic cycle.

In catalytic chemistry, particularly in asymmetric catalysis, understanding the precise interactions between the catalyst and the substrate is paramount. Deuterated binaphthyl ligands can be used in conjunction with techniques like mass spectrometry and NMR to study the structure of catalytic intermediates and transition states. This knowledge is crucial for the rational design of more efficient and selective catalysts.

Contextualization of 2,2'-Binaphthyl-D14 within the Broader Field of Deuterated Biaryl Systems

This compound is a fully deuterated analog of 2,2'-binaphthyl (B165483), meaning all fourteen hydrogen atoms on the naphthalene rings have been replaced by deuterium. cdnisotopes.comlgcstandards.com This high level of deuteration makes it an exceptional tool for specific types of investigations. The complete absence of protium in the aromatic system simplifies ¹H NMR spectra of reaction mixtures, allowing for clearer observation of other components.

Within the broader family of deuterated biaryl compounds, this compound is particularly useful for studying fundamental processes. Biaryl systems are prevalent in pharmaceuticals, functional materials, and as ligands for catalysis. nih.govrsc.orgacs.org The insights gained from studying a foundational, unsubstituted (though deuterated) system like this compound can often be extrapolated to more complex, functionalized biaryls. For instance, understanding the rotational dynamics and intermolecular interactions of this compound can inform the design of novel liquid crystals or chiral catalysts based on the biaryl scaffold.

The study of deuterated biaryls, including this compound, also extends to environmental and toxicological research. For example, deuterated compounds can be used as internal standards in mass spectrometry-based trace analysis to accurately quantify the presence of environmental contaminants. nih.gov

Interactive Data Tables

Table 1: Properties of 2,2'-Binaphthyl and its Deuterated Analog

| Property | 2,2'-Binaphthyl | This compound |

| CAS Number | 612-78-2 nist.gov | 210487-05-1 cdnisotopes.com |

| Molecular Formula | C₂₀H₁₄ nist.gov | C₂₀D₁₄ lgcstandards.com |

| Molecular Weight | 254.33 g/mol chemicalbook.com | 268.42 g/mol cdnisotopes.com |

| Melting Point | 187.9 °C lookchem.com | Not available |

| Boiling Point | 428.9 °C at 760 mmHg lookchem.com | Not available |

| Isotopic Enrichment | Not applicable | 99 atom % D cdnisotopes.com |

Table 2: Key Research Applications of Deuterated Binaphthyls

| Research Area | Application | Example |

| Mechanistic Elucidation | Tracing reaction pathways | Studying C-H activation in Pd-catalyzed cross-coupling reactions. rsc.org |

| Asymmetric Catalysis | Probing catalyst-substrate interactions | Characterizing chiral ligand conformations in transition states. |

| Structural Analysis | Simplifying complex NMR spectra | Using the absence of ¹H signals to confirm deuteration sites. |

| Materials Science | Investigating molecular dynamics | Studying rotational barriers in biaryl-based liquid crystals. |

| Environmental Science | Quantitative analysis | Acting as an internal standard for detecting pollutants. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVBOUOMVTWKE-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C3=C(C4=C(C(=C(C(=C4C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic Characterization Techniques for 2,2 Binaphthyl D14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Binaphthyls

NMR spectroscopy is a cornerstone for the characterization of deuterated molecules, offering a variety of experiments to probe the local environment of atomic nuclei.

High-Resolution Deuterium (B1214612) NMR (²H NMR) for Isotopic Purity and Site Assignment

High-resolution Deuterium NMR (²H NMR) is a direct and powerful method for verifying the success of deuteration and determining the isotopic purity of 2,2'-Binaphthyl-D14. magritek.comhuji.ac.il The ²H NMR spectrum exhibits signals corresponding to the deuterium atoms, and their presence confirms the incorporation of deuterium into the binaphthyl structure. magritek.com The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, although the signals are naturally broader. magritek.comhuji.ac.il

The isotopic purity can be quantitatively assessed by comparing the integrated intensities of the deuterium signals to those of any residual proton signals in the ¹H NMR spectrum. For highly deuterated compounds, ²H NMR is particularly effective. sigmaaldrich.com The specific positions of deuterium incorporation (site assignment) can be determined by analyzing the chemical shifts, which are characteristic of the electronic environment of each nucleus. In cases of complex spectra, two-dimensional NMR techniques can aid in resolving and assigning the signals.

A key aspect of analyzing deuterated compounds is the confirmation of deuterium incorporation at specific sites. For instance, in deuterated aromatic compounds, the absence of proton signals in the corresponding regions of the ¹H NMR spectrum is a primary indicator. ²H NMR provides the definitive confirmation with peaks appearing at chemical shifts corresponding to the deuterated positions.

Table 1: Representative ²H NMR Data for Deuterated Aromatic Compounds

| Compound | Deuterated Positions | Expected ²H Chemical Shift Range (ppm) |

| This compound | All aromatic protons | ~ 7.0 - 8.0 |

| Benzene-d6 | All aromatic protons | ~ 7.34 |

| Naphthalene-d8 | All aromatic protons | ~ 7.5 - 7.9 |

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., ²H-²H COSY, ¹³C-²H Correlation) for Structural Elucidation

Multidimensional NMR techniques are indispensable for the complete structural elucidation of complex molecules like this compound. While direct ²H-²H COSY (Correlation Spectroscopy) is less common due to smaller coupling constants, other correlation experiments are highly informative.

¹³C-²H Correlation Spectroscopy is a powerful tool for assigning carbon resonances in deuterated molecules. researchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), adapted for ²H detection, can establish correlations between deuterium nuclei and their directly attached or long-range coupled carbon atoms. This is crucial for confirming the specific sites of deuteration and for the complete assignment of the ¹³C NMR spectrum. researchgate.net The development of methods like cross-polarization ²H-¹H isotope correlation spectroscopy (CP-iCOSY) allows for the characterization of local structures and through-space interactions in partially deuterated compounds. chemrxiv.org

The use of multidimensional NMR becomes particularly important for assigning resonances in large and complex systems, where spectral overlap is a significant issue. nih.gov

Application of Deuterium Isotope Effects on Nuclear Chemical Shifts (e.g., ¹³C Isotope Effects)

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of neighboring nuclei, a phenomenon known as the deuterium isotope effect. researchgate.netnih.govrsc.org These isotope effects, particularly on ¹³C chemical shifts, provide valuable structural and electronic information. researchgate.netnih.gov

The magnitude of the isotope effect, denoted as ⁿΔC(D) where 'n' is the number of bonds separating the deuterium and the carbon atom, is influenced by factors such as hybridization, bond angles, and electronic effects. researchgate.net For deuterated aromatic systems like this compound, these effects can be observed for carbons several bonds away from the site of deuteration. Analyzing the pattern and magnitude of these isotope shifts can aid in the assignment of ¹³C signals and provide insights into the electronic structure of the molecule. For instance, unusual long-range isotope effects can be indicative of specific intramolecular interactions. nih.gov

Table 2: Typical Deuterium Isotope Effects on ¹³C Chemical Shifts

| Isotope Effect | Number of Bonds (n) | Typical Magnitude (ppm) |

| ¹ΔC(D) | 1 | -0.2 to -0.5 (shielding) |

| ²ΔC(D) | 2 | +0.05 to +0.15 (deshielding) |

| ³ΔC(D) | 3 | Small, variable |

| ⁴ΔC(D) | 4 | Often negligible, but can be significant in conjugated systems |

Note: The sign convention indicates a shift to lower (negative) or higher (positive) frequency.

NMR Investigations in Chiral Liquid Crystalline Media for Enantiomeric Discrimination

For chiral molecules like 2,2'-binaphthyl (B165483) derivatives, determining enantiomeric purity and configuration is crucial. NMR spectroscopy in chiral liquid crystalline (CLC) media offers a powerful method for enantiomeric discrimination. researchgate.netnih.gov When a chiral solute is dissolved in a CLC, the two enantiomers experience different orientational ordering, leading to distinct sets of NMR signals. researchgate.net

Deuterium NMR is particularly well-suited for this application with deuterated analytes. researchgate.netbates.edu The quadrupolar splitting of the deuterium signals is sensitive to the molecular orientation, and thus, the ²H NMR spectrum of a racemic mixture of this compound in a CLC would show two sets of signals, one for each enantiomer. The relative integration of these signals can be used to determine the enantiomeric excess. This technique avoids the need for chiral derivatizing or solvating agents, which can sometimes complicate spectral analysis. unipi.it

Proton-Decoupled NMR for Enhanced Spectral Resolution

In the NMR spectra of deuterated compounds, residual couplings between deuterium and any remaining protons, or between deuterium and other nuclei like ¹³C, can lead to signal broadening or complex multiplets. blogspot.com Proton decoupling is a standard technique used to simplify spectra and improve resolution. cdnsciencepub.com

When acquiring ²H NMR spectra, proton decoupling can sharpen the deuterium signals by removing ¹H-²H couplings. researchgate.net Similarly, in ¹³C NMR of deuterated compounds, proton decoupling eliminates ¹H-¹³C couplings. However, the ¹³C signals may still be split by coupling to deuterium (¹³C-²H coupling), resulting in multiplets (e.g., a 1:1:1 triplet for a CD group). blogspot.com To obtain a single sharp peak for each carbon, deuterium decoupling can also be applied. magritek.com This is particularly useful for simplifying complex spectra and improving the signal-to-noise ratio for quantitative analysis. magritek.com The application of proton decoupling can significantly enhance the resolution of ¹³C spectra in deuterated proteins, aiding in the resolution of individual sites. nih.gov

Chiroptical Spectroscopy of Deuterated Binaphthyl Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. biorxiv.org For binaphthyl derivatives, the CD spectrum is highly sensitive to the dihedral angle between the two naphthyl rings, which defines the axial chirality. rsc.orgnih.gov The resulting CD spectrum, often showing characteristic positive and negative peaks known as a couplet (Cotton effect), can be used to assign the absolute configuration (R or S) by comparing the experimental spectrum with theoretical calculations or with spectra of related compounds of known configuration. nih.govresearchgate.net The use of deuterated solvents is common in these measurements to avoid solvent interference in certain spectral regions. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. leidenuniv.nlbiologic.net ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the chiroptical properties of a molecule. biologic.net The ORD curve of a chiral binaphthyl will show a characteristic shape, and like CD, it can be used to determine the absolute configuration. leidenuniv.nlresearchgate.net

The combination of these chiroptical techniques with quantum chemical calculations provides a powerful approach for the detailed stereochemical analysis of chiral deuterated molecules. researchgate.net

Table 3: Chiroptical Techniques and Their Application to Chiral Binaphthyls

| Technique | Principle | Information Obtained for this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. biorxiv.org | Absolute configuration (R/S), conformational analysis, study of electronic transitions. nih.govrsc.org |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. biologic.net | Absolute configuration, confirmation of chirality. researchgate.net |

Electronic Circular Dichroism (ECD) for Chirality Assessment and Conformational Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For binaphthyl systems, ECD is particularly sensitive to the axial chirality arising from the restricted rotation around the C1-C1' bond. wikipedia.org The resulting ECD spectrum is highly dependent on the dihedral angle between the two naphthalene (B1677914) rings, making it an invaluable tool for conformational analysis. nih.govresearchgate.net

The application of ECD in conjunction with computational methods, such as Density Functional Theory (DFT), allows for the assignment of the absolute configuration of chiral binaphthyl derivatives. unimi.it Theoretical calculations of ECD spectra for different conformers can be compared with experimental data to determine the predominant conformation in solution. nih.govacs.org This combined theoretical-experimental approach has been successfully used to elucidate the three-dimensional structure of complex chiral molecules containing a binaphthyl core. nih.gov

Changes in the ECD signature can be directly correlated with variations in the dihedral angle, providing a sensitive probe of the molecular conformation. nih.gov For instance, studies on binaphthyl-based macrocycles have shown that the shape of the ECD signal is directly related to the dihedral angle of the embedded binaphthyl units. nih.gov

Table 1: Key Aspects of ECD in Binaphthyl Analysis

| Feature | Description | Reference |

| Principle | Measures differential absorption of left and right circularly polarized light. | acs.org |

| Application | Determination of absolute configuration and conformational analysis. | nih.govresearchgate.netunimi.it |

| Sensitivity | Highly sensitive to the dihedral angle between the naphthalene rings. | nih.govresearchgate.net |

| Methodology | Often coupled with DFT calculations for accurate structural elucidation. | unimi.itnih.govacs.org |

Two-Photon Absorption Circular Dichroism (TPACD) for Non-linear Chiroptical Responses

Two-Photon Absorption Circular Dichroism (TPACD) is a non-linear optical technique that offers several advantages over conventional ECD, particularly for studying molecules in highly absorbing or scattering environments. mdpi.com TPACD measures the difference in two-photon absorption cross-sections for left and right circularly polarized light. acs.org This technique provides access to excited states that may be forbidden in one-photon absorption, offering a more complete picture of the electronic structure.

For binaphthyl derivatives like (S)-BINAP, TPACD has been employed to investigate their polarization-dependent two-photon absorption. acs.orgnih.gov The experimental TPACD spectra, in combination with time-dependent density functional theory (TD-DFT) calculations, provide detailed information about the electronic transitions and intramolecular charge transfer processes. nih.gov The reliability of this approach has been tested on various derivatives of 2,2'-dimethyl-1,1'-binaphthyl. researchgate.net

The double L-scan technique is a sensitive experimental method for accurately measuring TPACD. researchgate.net This approach has been successfully applied to determine both two-photon absorption circular dichroism and two-photon absorption circular-linear dichroism in chiral solutions. researchgate.net

Table 2: Comparison of ECD and TPACD

| Feature | ECD | TPACD | Reference |

| Nature | Linear optical effect | Non-linear optical effect | mdpi.com |

| Light Interaction | One-photon absorption | Two-photon absorption | acs.org |

| Advantages | Well-established technique | Reduced scattering, access to different excited states | mdpi.com |

| Application | Chirality and conformation | Non-linear chiroptical properties, intramolecular charge transfer | mdpi.comnih.gov |

Circularly Polarized Luminescence (CPL) Studies for Emissive Properties

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminophore. acs.org It provides information about the geometry of the molecule in its excited state. For binaphthyl systems, CPL is a valuable tool for probing their emissive properties and the transfer of chiral information. oup.com

Studies have shown that the CPL signals of binaphthyl derivatives can be controlled by the substitution pattern on the binaphthyl rings. For example, (R)-binaphthyl derivatives substituted at the 3,3' or 2,2' positions can induce opposite CPL signals in chiral nematic liquid crystals, despite having the same absolute configuration. rsc.org This highlights the sensitivity of CPL to subtle structural changes.

The efficiency of CPL is often quantified by the luminescence dissymmetry factor (g_lum), which is the ratio of the difference in intensity of left and right circularly polarized light to the total intensity. acs.org For some binaphthyl-based systems, |g_lum| values on the order of 10⁻³ have been reported. acs.orgnih.gov Furthermore, the development of binaphthyl-containing polymers has led to materials with strong CPL and high fluorescence quantum yields. chemrxiv.org

Table 3: CPL Properties of Binaphthyl Derivatives

| System | Key Finding | Reference |

| (R)-Binaphthyl derivatives in liquid crystals | Substituent position controls the sign of the CPL signal. | rsc.org |

| 2,2'-Dialkoxy-1,1'-binaphthyl conjugates | High photoluminescence quantum yields (>0.95) and significant CPL. | nih.gov |

| Binaphthyl-embedded helical ladder polymers | Strong CPL with a high fluorescence quantum yield (28%). | chemrxiv.org |

| 2,2'-Diamino-6,6'-diboryl-1,1'-binaphthyl | Switchable CPL by changing solvent polarity. | nih.gov |

Correlation of Chiroptical Signatures with Dihedral Angles and Stereochemical Features

The chiroptical properties of binaphthyl systems, namely ECD and CPL, are intricately linked to their stereochemical features, most notably the dihedral angle between the naphthalene moieties. nih.govrsc.org Theoretical calculations have demonstrated a clear relationship between the calculated ECD spectra and the dihedral angle in (S)-1,1'-binaphthyl. researchgate.net

Exciton coupling theory is often used to interpret the ECD spectra of binaphthyls. acs.org This theory predicts a bisignate ECD spectrum, or "exciton couplet," for a twisted dimeric system. The sign of this couplet is directly related to the absolute twist angle between the transition dipole moments of the chromophores, and thus to the absolute configuration of the molecule. acs.org

The conformation of the binaphthyl unit, and therefore its chiroptical signature, can be influenced by its environment and incorporation into larger molecular architectures. For instance, in binaphthyl-based macrocycles, the dihedral angle and the corresponding ECD signal are affected by the structure of the macrocycle. nih.gov Similarly, in thin films, changes in the ECD signals of binaphthyl-containing materials have been attributed to variations in the dihedral angle. acs.org

Electronic Spectroscopy for Excited State Dynamics of Binaphthyl Systems

Laser-Induced Fluorescence and Hole-Burning Spectroscopy in Jet-Cooled Environments

Laser-induced fluorescence (LIF) spectroscopy in a supersonic jet expansion is a high-resolution technique used to study the electronic and vibrational structure of isolated, cold molecules. nih.gov By cooling molecules to very low rotational and vibrational temperatures, spectral congestion is significantly reduced, allowing for detailed analysis of the vibronic structure of the excited state. osti.gov

For binaphthyls, LIF studies have provided crucial information about their conformational dynamics and the potential energy surfaces of their excited states. acs.org The technique has been used to examine the electronic spectroscopy of jet-cooled 1,2'-binaphthyl and 2,2'-binaphthyl. acs.orgresearchgate.net In the case of 2,2'-binaphthyl, fluorescence excitation spectroscopy in a supersonic jet has been employed to investigate its electronic structure near 330 nm. researchgate.net Hole-burning spectroscopy, a related technique, can be used to distinguish between different conformers or isotopomers present in the jet-cooled sample.

Fluorescence Excitation Spectroscopy for Vibronic Structure Analysis

Fluorescence excitation spectroscopy involves scanning the wavelength of the excitation laser while monitoring the total fluorescence intensity. This technique provides a spectrum that is equivalent to the absorption spectrum of the molecule. In jet-cooled environments, this method reveals the detailed vibronic structure of the S₁ ← S₀ transition. aip.org

For 1,2'-binaphthyl, the laser-induced fluorescence excitation spectrum revealed long progressions in two low-frequency vibrational modes, which were assigned to the torsion and out-of-plane wagging between the two naphthalene moieties. acs.org The analysis of this vibronic structure allows for an estimation of the change in the conformational angle upon electronic excitation. acs.org Fluorescence excitation spectra have also been recorded for jet-cooled 2,2'-binaphthyl-h₁₄ and -d₁₄ in the origin region, providing insights into the effects of deuteration on the vibronic structure. aip.org

Table 4: Vibrational Frequencies of Jet-Cooled 1,2'-Binaphthyl

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

| ν_A' | 35.1 | Torsion | acs.orgresearchgate.net |

| ν_B' | 53.5 | Out-of-plane wag | acs.orgresearchgate.net |

| ν_C' | 60.6 | Inter-ring motion (possible in-plane wag) | acs.orgresearchgate.net |

| ν_D' | 138.1 | Inter-ring motion (possible antisymmetric) | acs.orgresearchgate.net |

Two-Photon Excited Fluorescence Spectroscopy

Two-Photon Excited Fluorescence (TPEF) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. biorxiv.orgnih.gov For this to occur, the sum of the energies of the two photons must equal the energy required for the electronic transition. biorxiv.org This technique offers advantages for spectroscopy and imaging, including deeper penetration into samples and reduced photodamage outside the focal point.

The TPEF spectrum of 2,2'-binaphthyl is notable when compared to its one-photon absorption spectrum. While one-photon and two-photon absorption processes are governed by different quantum mechanical selection rules, they can reveal different aspects of a molecule's structure and chromophore-protein interactions. nih.gov For biaryl molecules like 2,2'-binaphthyl, the two-photon spectrum is expected to resemble that of its constituent naphthalene units, though this is not always observed in practice.

For this compound, the electronic energy levels would be very similar to the non-deuterated compound. However, deuteration—the substitution of hydrogen with its heavier isotope, deuterium—primarily affects the vibrational energy levels of the molecule. This is known as the kinetic isotope effect. The C-D bonds have lower zero-point vibrational energy and different vibrational frequencies compared to C-H bonds. This alteration in the vibrational manifold can influence the TPEF spectrum in several ways:

Vibronic Coupling: The intensity and structure of the fluorescence spectrum are determined by the coupling of electronic transitions with vibrational modes (vibronic coupling). Deuteration alters these vibrational modes, which can lead to changes in the observed spectral shape and fine structure.

Non-radiative Decay: Deuteration can decrease the rate of non-radiative decay pathways (like internal conversion and intersystem crossing) that involve C-H bond vibrations. This often leads to an increase in the fluorescence quantum yield and a longer excited-state lifetime.

Table 1: Comparison of Expected TPEF Properties

| Spectroscopic Property | Finding for 2,2'-Binaphthyl | Expected Impact of Deuteration (in this compound) |

|---|---|---|

| Excitation Wavelength | Typically in the near-infrared for UV-absorbing chromophores. | Minimal change, as electronic transition energies are largely unaffected. |

| Emission Spectrum Shape | Broad and can be structureless in solution at room temperature. cdnsciencepub.com | Potential for better-resolved vibronic structure due to altered vibrational modes. |

| Fluorescence Quantum Yield | Dependent on solvent and temperature. | Likely increase due to suppression of non-radiative decay channels involving C-H vibrations. |

| Excited-State Lifetime | Measured in picoseconds for similar binaphthyls. | Likely increase, corresponding to the higher quantum yield. |

Probing Conformational Changes in Excited Electronic States

The structure of biaryl molecules like 2,2'-binaphthyl is defined by the torsional (dihedral) angle between the two aromatic rings. acs.org This angle is sensitive to factors like steric hindrance and the electronic state of the molecule. acs.org Spectroscopic techniques are crucial for probing the changes in this conformation upon electronic excitation.

For binaphthyls, fluorescence spectroscopy is a key tool. The shape of the potential energy surface in the excited state governs the molecule's geometry. In the gas phase, the equilibrium structure can change significantly upon electronic excitation. acs.org For instance, a Franck-Condon analysis of the fluorescence excitation spectrum of the related 1,2'-binaphthyl estimated a change in the equilibrium torsional angle of 18° upon excitation to the S1 state. acs.org Similarly, for 1,1'-binaphthyl, the change in torsional angle upon optical excitation was deduced to be around 12° to the trans side and 6° to the cis side. aip.org These changes are reflected in the intensities of progressions of low-frequency torsional vibrations in the spectrum.

In the case of this compound, the conformational dynamics in the excited state are expected to be different from the hydrogenated species. The increased mass from deuterium substitution affects the vibrational frequencies associated with the torsional motion between the naphthyl rings.

Torsional Vibrations: The frequencies of the torsional modes, which are critical in mapping the excited-state potential energy surface, would be lower in the D14 isotopologue. This would be directly observable in high-resolution fluorescence excitation spectra.

Barrier to Rotation: The energy barrier for the interconversion between different conformers (e.g., cis and trans) might be altered. The rate of tunneling through this barrier, if it occurs, would be significantly slower for the heavier deuterated compound.

Relaxation Dynamics: The process of vibrational relaxation in the excited state, where the molecule settles into its new equilibrium geometry, can be affected. Studies on 1,1'-binaphthyl-d14 have shown that Fermi resonance effects, which redistribute vibrational energy, are more obvious in the perdeutero compound. aip.org This suggests that the pathways for energy dissipation following excitation are modified by deuteration.

Table 2: Conformational Properties and the Impact of Deuteration

| Parameter | Finding for Parent Binaphthyls | Expected Impact of Deuteration (in this compound) |

|---|---|---|

| Ground State Dihedral Angle (θ) | Exists in two rotameric forms (angles ≈ 35° and 145°). rsc.org | Minimal change in equilibrium angles. |

| Excited State Dihedral Angle (θ') | Changes upon excitation; for 1,2'-binaphthyl, Δθ is ~18°. acs.org | The magnitude of the change (Δθ) would be similar, but the dynamics to reach the new equilibrium would be slower. |

| Torsional Vibration Frequency | Low-frequency modes are observed in spectra. For 1,2'-binaphthyl, a torsional mode is seen at 35.1 cm⁻¹. acs.org | Frequencies would decrease due to the increased reduced mass of the vibrating groups. |

| Conformational Interconversion Rate | Dependent on the energy barrier between conformers. | Slower rates of interconversion and tunneling through rotational barriers. |

Conformational Analysis and Chiral Dynamics in Deuterated Binaphthyl Systems

Investigation of Torsional Dynamics and Inter-Ring Motion

Torsional dynamics in binaphthyl systems refer to the twisting motion around the central carbon-carbon single bond that connects the two naphthalene (B1677914) rings. This motion is not free and is hindered by steric interactions between the rings, leading to a complex potential energy surface that dictates the molecule's preferred shapes or conformations.

Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H), has a measurable impact on the conformational properties of binaphthyl systems. The primary source of this influence is the change in zero-point vibrational energy (ZPVE). A C-D bond has a lower ZPVE than a C-H bond, making it effectively shorter and less vibrationally ample. wikipedia.org This seemingly minor change can alter the activation energy required for rotation around the central C-C bond—the rotational barrier.

In the related molecule 1,1'-binaphthyl, spectroscopic studies comparing the standard compound (h14) with its perdeuterated analog (d14) have provided direct evidence of these effects. dntb.gov.ua While the primary factor determining the racemization barrier is the steric size of substituents, the subtle electronic and vibrational differences introduced by deuteration can fine-tune this barrier. usu.edu For 2,2'-Binaphthyl-D14, the rotational barrier is expected to be slightly different from its non-deuterated counterpart due to these altered vibrational dynamics in the ground state and, more critically, in the planar transition state of rotation. usu.edukyoto-u.ac.jp

| Parameter | 1,1'-Binaphthyl-h14 | 1,1'-Binaphthyl-d14 | Reference |

|---|---|---|---|

| Dimer Splitting (trans) | 50 cm⁻¹ | 50 cm⁻¹ | dntb.gov.ua |

| Dimer Splitting (cis) | 63 cm⁻¹ | 57 cm⁻¹ | dntb.gov.ua |

| Spectroscopic Observation | Strong progressions in torsional mode | Vibronically induced intensity smeared over many modes due to Fermi-resonance | dntb.gov.ua |

The torsional potential energy surface describes the energy of the molecule as a function of the dihedral angle between the two naphthyl rings. Theoretical calculations and spectroscopic experiments on 2,2'-binaphthyl (B165483) show that its ground state potential has two well-defined minima, corresponding to twisted, chiral conformations (cisoid and transoid). rsc.org These stable conformations are separated by energy barriers that correspond to planar, achiral transition states.

Upon electronic excitation, the shape of this potential surface can change significantly. colostate.edu Spectroscopic studies on similar molecules have allowed for the mapping of these potentials by observing progressions in torsional vibrational modes. dntb.gov.uaacs.org In perdeuterated binaphthyl, a phenomenon known as Fermi-resonance can become more prominent, where vibrational states mix, causing the spectral intensity to be distributed over many modes. dntb.gov.ua This effect, while complicating direct interpretation, provides a sensitive signature of the underlying potential energy surface and the influence of deuteration on vibrational energy levels. dntb.gov.ua

The surrounding solvent medium can significantly perturb the conformational equilibrium and torsional dynamics of binaphthyl systems. novapublishers.com The interactions between the solute (this compound) and solvent molecules can alter the relative energies of the conformers and the height of the rotational barriers. Studies on the related molecule [1,1'-binaphthalene]-2,2'-diol demonstrate that solvent effects can be categorized into three main types of perturbations:

Perturbation of Boltzmann Populations: Polar solvents can stabilize more polar conformers, shifting the equilibrium between the cisoid and transoid forms. nih.gov

Perturbation of Electronic Structure: Solute-solvent interactions can change the electron distribution within the molecule, affecting properties like dipole moment. nih.govconicet.gov.ar

Perturbation of Normal Modes: The vibrational modes of the solute can couple with the solvent, leading to shifts in observed spectroscopic frequencies. nih.gov

Furthermore, less-polar solvents may preferentially stabilize the twisted, ground-state conformations. researchgate.net The choice of solvent is therefore a critical parameter in studies of the conformational behavior of this compound. acs.org

Mapping of Torsional Potentials in Ground and Excited States

Axial Chirality and Stereochemical Stability Studies

The hindered rotation around the C-C bond in 2,2'-binaphthyl gives rise to atropisomerism, where the molecule exists as a pair of non-superimposable mirror images (enantiomers). This form of chirality is known as axial chirality. The stereochemical stability of these enantiomers is determined by the magnitude of the rotational energy barrier; a high barrier leads to optically stable enantiomers at room temperature. usu.edu

The racemization of 2,2'-binaphthyl is the process by which one enantiomer converts into the other via rotation around the central bond. Studying the rate of this process for this compound compared to its non-deuterated counterpart reveals the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org

Since no bonds to the deuterium atoms are broken during the rotational process, any observed KIE would be a secondary kinetic isotope effect (SKIE). SKIEs arise from changes in the vibrational environment between the ground state and the transition state. princeton.edu For binaphthyl racemization, the transition state is planar, which increases steric repulsion between the ortho-hydrogens (or deuteriums) on the opposing naphthalene rings. usu.edu The lower zero-point energy of the C-D bonds in this compound compared to the C-H bonds in 2,2'-binaphthyl can lead to a different activation energy for rotation, resulting in a measurable SKIE. kyoto-u.ac.jpprinceton.edu This effect provides valuable information about the structure and vibrational properties of the racemization transition state.

| Isotope Effect Type | Typical kH/kD Values | Mechanism Indication | Reference |

|---|---|---|---|

| Primary KIE | ~6-10 | C-H/D bond is broken in the rate-determining step. | wikipedia.org |

| Secondary KIE (α) | ~1.1-1.2 (sp³→sp²), ~0.8-0.9 (sp²→sp³) | Change in hybridization at the carbon atom. | wikipedia.org |

| Secondary KIE (β) | ~1.15-1.3 | Influence of isotope on a neighboring reacting center. | wikipedia.org |

The mechanism of chiral inversion, or racemization, in the 2,2'-binaphthyl system is a purely conformational process. It proceeds through a physical rotation around the 1,1'-bond, passing through a high-energy, planar, and thus achiral, transition state. usu.edu Quantum calculations have shown that the primary factor governing the energy barrier for this process is steric hindrance—the physical bulk of the groups at the positions ortho to the inter-ring bond. usu.edu

Deuterium labeling is a classic technique for elucidating reaction mechanisms. nih.gov In the case of this compound, the KIE on the racemization rate offers a window into the transition state's nature. princeton.edunih.gov A KIE value different from unity would confirm that the vibrational environment of the deuterium-labeled positions changes significantly upon moving from the twisted ground state to the planar transition state, providing quantitative data on the energetics of this conformational change. utdallas.edu

| Factor | Influence on Barrier | Mechanism | Reference |

|---|---|---|---|

| Substituent Size (at 2,2' positions) | Primary determinant; larger groups increase the barrier. | Increased steric repulsion in the planar transition state. | usu.edu |

| Solvation | Generally independent of solvent. | The racemization process shows little sensitivity to the solvent environment. | usu.edu |

| Electronic Effects of Substituents | Largely independent. | Electron-donating or -withdrawing nature of substituents has minimal effect on the barrier. | usu.edu |

| Isotopic Substitution (H vs. D) | Minor but measurable effect (KIE). | Changes in zero-point vibrational energy between ground and transition states. | wikipedia.orgkyoto-u.ac.jp |

Kinetic Isotope Effects (KIEs) on Racemization Processes

Intramolecular Interactions and Deuterium Effects

The strategic substitution of hydrogen with its heavier isotope, deuterium, within the 2,2'-binaphthyl scaffold provides a powerful, non-invasive tool for probing the subtle yet significant intramolecular forces that govern its three-dimensional structure and dynamic behavior. This section explores the application of deuterium labeling to elucidate hydrogen bonding networks, quantify the energetic impact of isotopic substitution, and measure the kinetics of hydrogen exchange, offering deeper insight into the conformational landscape of deuterated binaphthyl systems.

Analysis of Intramolecular Hydrogen Bonding Networks using Deuterium Labeling

Deuterium labeling is a precise method for dissecting complex intramolecular hydrogen bonding (IHB) networks. mdpi.com The substitution of a protium (¹H) with a deuterium (²H or D) atom introduces a minimal steric perturbation but a significant mass change, which alters vibrational frequencies and, consequently, nuclear magnetic resonance (NMR) parameters. mdpi.com These alterations serve as sensitive reporters for the presence and geometry of hydrogen bonds.

In the study of binaphthyl derivatives and other molecules with potential IHB, NMR spectroscopy is a primary analytical technique. The chemical shift of a proton involved in a hydrogen bond is typically observed at a lower field compared to a non-hydrogen-bonded proton, due to the deshielding effect of the bond. rsc.org By selectively replacing these labile protons with deuterium, researchers can observe changes in the chemical shifts of nearby nuclei, particularly ¹³C. These deuterium isotope effects on chemical shifts (DISCs) are transmitted through the hydrogen bond, and their magnitude can provide information about the specific atoms involved and the geometry of the interaction. jchemrev.comosti.gov For instance, a large two-bond isotope effect (²ΔC(D)), where the effect of deuterium is seen on a carbon atom two bonds away, is a strong indicator of an intramolecular hydrogen bond. osti.govnih.gov

Advanced multidimensional NMR techniques can further confirm the existence of IHB. For example, in fluorine-substituted binaphthyl derivatives, the detection of a through-space heteronuclear coupling between the NH proton and the fluorine atom (¹hJFH) provides direct evidence of the N-H···F hydrogen bond. rsc.org Similarly, ¹H-¹⁵N HSQC spectra can offer robust evidence for the presence of intramolecular hydrogen bonds. rsc.org Isotopic labeling helps to distinguish between the stretching and bending vibrations of the hydrogen bond and other vibrational modes in infrared spectroscopy, providing more precise structural details. jchemrev.com

Table 1: Illustrative Deuterium Isotope Effects on ¹³C Chemical Shifts in a Hypothetical Hydrogen-Bonded System This table illustrates typical two-bond isotope effects (²ΔC(D)) observed in systems with intramolecular hydrogen bonds. The magnitude of the upfield shift is often correlated with the strength of the hydrogen bond.

| Carbon Atom Position | Hydrogen Bond Status | Typical ²ΔC(D) (ppm) |

| C-2' (adjacent to OD) | Directly involved in O-D···X bond | -0.5 to -1.2 |

| C-3' | Not directly involved | < -0.1 |

| C-7' | Not directly involved | < -0.1 |

Note: Data is illustrative, based on general principles reported in the literature. osti.govnih.gov The negative sign indicates an upfield shift.

Impact of Deuterium Substitution on Hydrogen Bond Strengths

The replacement of protium with deuterium in a hydrogen bond (X-H···Y to X-D···Y) has a well-documented, albeit complex, impact on the bond's strength. Due to its greater mass, deuterium has a lower zero-point vibrational energy than protium. youtube.com This leads to a shorter and stronger covalent X-D bond compared to the corresponding X-H bond. youtube.commdpi.com

This primary effect typically causes a secondary, opposing effect on the hydrogen bond itself. The shorter, stronger X-D bond results in a slight elongation of the donor-acceptor distance (the D···Y distance becomes longer than the H···Y distance). mdpi.com This phenomenon, known as the Ubbelohde effect, generally leads to a weakening of the hydrogen bond. mdpi.com Consequently, deuteration is often found to reduce the strength of the hydrogen bond. mdpi.com

Table 2: Comparison of Bond Properties in Protiated vs. Deuterated Systems This table summarizes the general changes in bond characteristics upon deuterium substitution, leading to the Ubbelohde effect.

| Property | Protiated Bond (X-H···Y) | Deuterated Bond (X-D···Y) | Reference |

| Covalent Bond (X-H vs X-D) | Weaker, longer | Stronger, shorter | mdpi.com |

| Hydrogen Bond (H···Y vs D···Y) | Generally stronger | Generally weaker | mdpi.com |

| Donor-Acceptor Distance (X···Y) | Shorter | Longer | mdpi.com |

| Bond Dissociation Energy (X-H vs X-D) | Lower | Higher | youtube.com |

Deuterium Exchange Rates as Probes for Labile Hydrogen Environments

The rate at which a labile hydrogen atom (such as in an O-H or N-H group) exchanges with deuterium from a deuterated solvent (like CD₃OD or D₂O) is a powerful kinetic probe of its chemical environment and, particularly, the strength of its involvement in a hydrogen bond. rsc.orgrsc.org This method, known as hydrogen-deuterium exchange (HDX), is widely used to study protein conformation and can be applied to smaller molecules as well. nih.govthermofisher.com

The underlying principle is that a hydrogen atom participating in a strong intramolecular hydrogen bond is sterically shielded and energetically stabilized, making it less accessible to the solvent and thus slowing its rate of exchange. rsc.orgnih.gov Conversely, a hydrogen atom that is not involved in a hydrogen bond or is only weakly bonded will exchange more rapidly.

By monitoring the disappearance of the ¹H NMR signal of the labile proton over time after introducing a deuterated solvent, one can measure the exchange rate. rsc.orgrsc.org This exchange is known to follow pseudo-first-order kinetics when the deuterated solvent is in excess. rsc.orgrsc.org From these rates, the half-life (t₁/₂) of the labile proton can be calculated. A longer half-life is directly correlated with a stronger intramolecular hydrogen bond. rsc.org This technique allows for the relative strengths of hydrogen bonds to be compared across a series of related compounds or under different solvent conditions. rsc.orgrsc.org

Table 3: Illustrative Hydrogen-Deuterium Exchange Data for Binaphthyl Derivatives This table shows hypothetical half-life data for the exchange of an amide (N-H) proton in two different binaphthyl derivatives when dissolved in a deuterated solvent, illustrating how exchange rates reflect hydrogen bond strength.

| Compound | Substituent at position X | Observed N-H Half-life (t₁/₂) (minutes) | Inferred H-Bond Strength | Reference |

| Derivative A | -OCH₃ (electron-donating) | 45 | Stronger | rsc.orgrsc.org |

| Derivative B | -NO₂ (electron-withdrawing) | 15 | Weaker | rsc.orgrsc.org |

Note: Data is illustrative, based on findings reported for substituted N,N′-([1,1′-binaphthalene]-2,2′-diyl)bis(benzamide) derivatives. rsc.orgrsc.org The actual values depend on specific molecular structures and experimental conditions.

Applications in Mechanistic Investigations and Catalysis Research

Deuterium (B1214612) Labeling for Reaction Mechanism Elucidation

Deuterium labeling is a cornerstone of mechanistic chemistry. By strategically placing deuterium atoms in a reactant or catalyst, chemists can trace the journey of atoms and uncover the sequence of events in a chemical transformation. acs.orgacs.orgnih.gov

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when a hydrogen atom in the reactant is replaced by deuterium. wikipedia.org This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower vibrational frequency. kyoto-u.ac.jp Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when that hydrogen is replaced by deuterium, a phenomenon known as a primary KIE. wikipedia.org

Studies on deuterated binaphthyl-derived catalysts have utilized this principle. For instance, research on chiral phase-transfer catalysts based on a C2-symmetric binaphthyl structure demonstrated that site-specific deuteration leads to increased catalyst stability. kyoto-u.ac.jpresearchgate.net This enhanced stability is a direct consequence of the KIE, as the deuteration strengthens the C-D bonds at positions that would otherwise be susceptible to degradation, such as deprotonation at benzylic positions. kyoto-u.ac.jp In one study, a large secondary KIE was observed for a tetradeuterated phase-transfer catalyst, highlighting that even isotopic substitution at sites not directly involved in bond cleavage can influence reaction rates. kyoto-u.ac.jpresearchgate.net

| Catalyst | KIE (kH/kD) | Observation | Reference |

| Tetradeuterated Phase-Transfer Catalyst | Large secondary KIE | Increased catalyst stability and performance at low loadings. | kyoto-u.ac.jpresearchgate.net |

| Iridium-BINAP catalyzed decarbonylation | 1.42 (overall reaction) | Implies a rate-determining step other than C-H bond breaking in the decarbonylation part of the cycle. | researchgate.net |

| Galactose Oxidase (enzyme) | 21.2 - 22.5 | Unusually large KIE for substrate oxidation, indicating C-H bond abstraction is rate-limiting. | nih.gov |

This table presents KIE values from various studies to illustrate the concept. Data for 2,2'-Binaphthyl-D14 specifically is not available, so related systems are shown.

Deuterium labels act as traceable markers that allow chemists to follow the fate of specific hydrogen atoms throughout a reaction. This is crucial for distinguishing between proposed mechanistic pathways and identifying transient intermediates. acs.orgacs.org

In the context of metal-catalyzed reactions using binaphthyl ligands, deuterium labeling experiments have been instrumental. For example, in the asymmetric hydrogenation of α-(acylamino)acrylic esters catalyzed by a BINAP-ruthenium(II) complex, deuterium labeling was used to probe the reaction mechanism. acs.orgnih.gov The studies revealed that the hydrogenation proceeds through a monohydride-unsaturate mechanism. acs.orgnih.gov By using deuterium gas (D2) and deuterated solvents (like CH3OD), researchers could determine the origin of the two new hydrogen atoms added to the substrate. The results showed that the hydrogen at the C(3) position comes mainly from the H2 molecule, while the C(2) hydrogen can come from either H2 or the protic solvent, ruling out a simple pairwise addition from a single H2 molecule. acs.orgnih.gov These experiments also helped to confirm that certain observable ruthenium complexes were not direct catalytic intermediates but rather reservoirs or side products. acs.orgnih.gov

Tracing Reaction Pathways and Intermediate Species with Deuterium Labels

Influence of Deuteration on Catalytic Performance and Stereoselectivity

The substitution of hydrogen with deuterium in a chiral ligand or catalyst, such as a derivative of 2,2'-binaphthyl (B165483), can lead to measurable changes in reaction rates and selectivities. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing reaction mechanisms, particularly the nature of the transition state in the rate-determining step. libretexts.orgwikipedia.org

In asymmetric catalysis, the enantioselectivity of a reaction is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. Deuteration can influence this energy difference, thereby impacting the enantiomeric excess (ee) of the product. This influence typically arises from secondary kinetic isotope effects (SKIEs), where the isotopically substituted bond is not broken in the rate-determining step. libretexts.orgprinceton.edu

SKIEs are often associated with changes in the vibrational frequencies of bonds near the reaction center as the transition state is formed. princeton.edu For example, a change in hybridization from sp³ to sp² at a carbon adjacent to a C-D bond can lead to a small but significant normal KIE (kH/kD > 1). wikipedia.org In the context of a chiral catalyst, such subtle changes can alter the steric or electronic environment of the chiral pocket, affecting the stereochemical outcome.

A notable study investigated the performance of C2-symmetric chiral binaphthyl-modified phase-transfer catalysts. researchgate.net Researchers found that site-specific deuteration improved catalyst stability. Crucially, a tetradeuterated version of the catalyst exhibited a significant secondary kinetic isotope effect, leading to enhanced performance in the asymmetric alkylation of amino acid derivatives, especially at low catalyst loadings. researchgate.net This demonstrates that deuterating the catalyst backbone can be a viable strategy for improving enantioselectivity.

Table 2: Performance of Deuterated vs. Non-deuterated Binaphthyl-Derived Phase-Transfer Catalyst

| Catalyst | Deuteration Status | Application | Key Finding |

|---|---|---|---|

| Binaphthyl-modified Ammonium Salt | Non-deuterated | Asymmetric Alkylation | Baseline performance. |

| Binaphthyl-modified Ammonium Salt | Tetradeuterated at specific sites | Asymmetric Alkylation | Improved stability and better enantioselectivity at low loadings due to a secondary KIE. researchgate.net |

Furthermore, studies on transfer hydrogenation reactions catalyzed by BINOL-derived phosphoric acids have utilized deuterated reagents. When a deuterated benzothiazoline (B1199338) was used as the deuterium donor to reduce ketimines, a remarkable kinetic isotope effect was observed, suggesting that the carbon-deuterium bond cleavage was the rate-determining step. acs.org While this involves a deuterated reagent rather than the catalyst itself, it underscores how isotope effects are integral to the mechanistic understanding and optimization of reactions employing the binaphthyl scaffold.

Beyond stereoselectivity, deuterated analogs are invaluable for investigating the mechanisms that control regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts). By tracing the position of deuterium in the products or by observing kinetic isotope effects, chemists can distinguish between competing reaction pathways. nih.govrsc.org

For instance, in a study on the regioselective acetalization of diols using chiral phosphoric acid catalysts derived from SPINOL (a related biaryl structure), NMR studies of deuterated and non-deuterated substrates were key to exploring the reaction mechanism. nih.gov These experiments revealed that the reaction's regioselectivity was strongly dependent on temperature and proceeded through a specific syn-addition mechanism. nih.gov

Similarly, palladium-catalyzed hydroallylation of alkynes was investigated using deuterated methanol (B129727) as a proton source. rsc.org The scrambling pattern of the deuterium label in the product provided evidence for a reversible hydrometallation mechanism under one set of conditions, while the absence of scrambling under different conditions pointed to an entirely different pathway, thus explaining a switch in regioselectivity. rsc.org

Table 3: Application of Deuteration in Selectivity Studies

| Selectivity Type | Method | Mechanistic Insight Gained |

|---|---|---|

| Regioselectivity | Use of deuterated substrates and NMR analysis. nih.gov | Elucidation of reaction pathways (e.g., syn- vs. anti-addition) that control the position of functionalization. |

| Regioselectivity | Use of deuterated reagents (e.g., MeOD) as mechanistic probes. rsc.org | Distinguishing between pathways involving reversible vs. irreversible steps, leading to different regioisomers. |

| Chemoselectivity | KIE studies by comparing reaction rates of deuterated vs. non-deuterated substrates. | Identifying the rate-determining step, which can reveal why one functional group reacts in preference to another. marquette.edu |

While specific studies on the regioselective and chemoselective reactions catalyzed by this compound derivatives are not prominent, the established methodologies show how such a compound would be a powerful asset in mechanistic organic chemistry.

Computational Chemistry and Theoretical Modeling of 2,2 Binaphthyl D14

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules, including deuterated compounds like 2,2'-Binaphthyl-D14. nih.govstackexchange.com DFT calculations allow for the exploration of molecular structure, electronic properties, and spectroscopic parameters, providing insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis of Deuterated Binaphthyls

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy conformation by considering the forces on each atom. stackexchange.com The optimization algorithm iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is reached, which corresponds to a stable structure. stackexchange.comcp2k.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, functionals like B3LYP and PBE0, combined with basis sets such as def2-TZVP, have been shown to provide reliable geometries for complex molecules. nih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the molecular orbitals, electron density distribution, and other electronic properties. The analysis of the electronic structure of deuterated binaphthyls can reveal how the substitution of hydrogen with deuterium (B1214612) influences the electron distribution within the molecule. This can have implications for the molecule's reactivity and intermolecular interactions. nih.gov The density of states (DOS) can also be calculated to understand the energy levels of the molecular orbitals. uoregon.edu

Table 1: Representative Functionals and Basis Sets for DFT Calculations

| Functional | Basis Set | Key Features |

| B3LYP | 6-31G(d) | A popular hybrid functional often used for geometry optimization and electronic structure calculations of organic molecules. nih.gov |

| PBE0 | def2-TZVP | A hybrid functional known for providing accurate geometries and electronic properties, often used in conjunction with a triple-zeta basis set for higher accuracy. nih.gov |

| ωB97XD | 6-311+G(2d,p) | A range-separated hybrid functional with empirical dispersion correction, suitable for studying systems with non-covalent interactions. mdpi.com |

| M06-2X | 6-311+G(2d,p) | A high-nonlocality functional with good performance for thermochemistry, kinetics, and non-covalent interactions. mdpi.com |

| APFD | 6-311+G(2d,p) | A functional that includes empirical dispersion corrections, designed to improve the accuracy of calculations involving non-covalent interactions. mdpi.com |

This table is for illustrative purposes and the choice of functional and basis set depends on the specific research question and computational resources.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govpan.olsztyn.pl For this compound, calculating the ¹H and ¹³C NMR chemical shifts can help in assigning the peaks in the experimental spectra and confirming the positions of the deuterium atoms. The accuracy of the predicted shifts can be improved by using appropriate functionals and basis sets, and by considering solvent effects. mdpi.com

Circular Dichroism (CD) Spectra: Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like the atropisomers of 2,2'-binaphthyl (B165483). DFT can be used to simulate CD spectra by calculating the rotational strengths of electronic transitions. These calculations can help in assigning the absolute configuration of the enantiomers and understanding the relationship between structure and chiroptical properties.

Modeling Deuterium Isotope Effects on Molecular Properties and Reactivity

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in molecular properties and reactivity, known as deuterium isotope effects. nih.gov These effects arise primarily from the difference in mass between hydrogen and deuterium, which affects the zero-point vibrational energies of C-H and C-D bonds. mdpi.com

DFT calculations can be employed to model these isotope effects. By calculating the vibrational frequencies of both the protiated and deuterated forms of 2,2'-binaphthyl, the differences in zero-point energies can be determined. This information can then be used to predict kinetic isotope effects (KIEs) in chemical reactions involving the cleavage of C-H/C-D bonds. For example, a slower reaction rate for the deuterated compound would be expected if the C-H bond is broken in the rate-determining step. plos.org Furthermore, deuterium substitution can influence equilibrium constants, a phenomenon known as the equilibrium isotope effect. mdpi.com

Analysis of Non-Covalent Interactions, including Hydrogen Bonding, with Deuterium Substitution

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in determining the structure, stability, and function of molecules. nih.gov Deuterium substitution can influence these interactions. nih.govresearchgate.net

DFT methods, particularly those that include corrections for dispersion interactions, are well-suited for studying non-covalent interactions. rsc.org For this compound, the analysis can focus on how the shorter and stronger C-D bond compared to the C-H bond affects intramolecular and intermolecular interactions. For instance, changes in hydrogen bonding patterns and strengths upon deuteration can be investigated. nih.gov The analysis of non-covalent interactions can provide a deeper understanding of the conformational preferences and packing of this compound in different environments. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. temple.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the conformational dynamics and flexibility of the molecule. nih.gov

Simulating Conformational Dynamics in Solution and Complex Environments

For a flexible molecule like this compound, the dihedral angle between the two naphthyl rings is a key conformational degree of freedom. MD simulations can be used to explore the rotational barrier around the C-C single bond connecting the two naphthyl units and to study the dynamics of interconversion between the different atropisomeric conformers.

Simulations can be performed in various environments, such as in a vacuum, in an explicit solvent like water, or in a complex environment like a lipid bilayer or a protein binding site. nih.govmdpi.com This allows for the investigation of how the environment influences the conformational landscape of this compound. The results of MD simulations can provide insights into the preferred conformations, the timescales of conformational changes, and the interactions with the surrounding medium. rsc.org

Investigating Binding Interactions with Chiral Receptors or Micelles

Computational methods are essential for understanding how this compound interacts with its environment, particularly with chiral selectors like cyclodextrins or molecular micelles. These interactions are fundamental to enantioselective recognition and separation processes. mdpi.commdpi.com

The binding affinity and enantioselectivity are quantified by calculating the binding free energies for each enantiomer. biorxiv.org Computational protocols like MedusaDock, which models flexibility in both the ligand and the receptor, coupled with scoring functions, can predict these binding properties. nih.gov The difference in binding free energy (ΔΔG) between the two diastereomeric complexes determines the degree of chiral recognition. researchgate.net While specific studies on the D14 isotopologue are scarce, the principles derived from its non-deuterated counterpart are directly applicable, with the understanding that deuteration can subtly alter interaction strengths due to changes in vibrational modes and polarizability. rsc.org

Quantum Chemical Methods for Excited State Properties

The photophysical behavior of this compound is governed by its excited-state properties, which are heavily influenced by its unique atropisomeric structure and deuteration. Quantum chemical calculations are indispensable for predicting and interpreting these properties.

Theoretical Predictions of Electronic Transitions and Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a primary tool for predicting the electronic absorption spectra of binaphthyl systems. researchgate.netresearchgate.netnih.gov These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption bands. researchgate.net For 2,2'-binaphthyl, theoretical studies have assigned the absorption spectrum to two different rotameric forms that exist in the ground state. researchgate.net

Calculations using methods like Configuration Interaction with Singles (CIS) and TD-DFT (often with the B3LYP functional) can predict the geometry of the lowest excited singlet states. researchgate.netnih.gov The effect of deuteration on the absorption spectrum is generally subtle but can be captured by high-level computations. Isotope substitution primarily affects the vibrational energy levels associated with each electronic state, which can lead to slight shifts in the absorption bands. Path integral molecular dynamics simulations have shown that nuclear quantum effects, which are different for hydrogen and deuterium, can influence molecular structure and thus the electronic properties. researchgate.netresearchgate.net

Table 1: Representative Theoretical Data for Binaphthyl Derivatives

| Calculation Method | Property | Predicted Value |

|---|---|---|

| TD-B3LYP/6-311++G(d,p) | Excitation Energies | Near-UV absorption involves transitions to 1B, 1A, 2B, and 2A states. researchgate.net |

| CS-INDO/CI | Ground State Geometry | Two stable rotamers with torsion angles of ~35° and ~145°. researchgate.net |

This table is illustrative, based on data for related binaphthyl compounds.

Analysis of Vibronic Coupling and Excited State Dynamics

Vibronic coupling, the interaction between electronic and vibrational motion, is critical for understanding the excited-state dynamics, including processes like intersystem crossing (ISC) and internal conversion. diva-portal.orgnih.gov In molecules like 2,2'-binaphthyl, low-frequency torsional vibrations between the two naphthalene (B1677914) moieties are strongly coupled to the electronic states. researchgate.net

Computational analysis can identify the specific vibrational modes that are most active in these non-radiative decay processes. nih.gov The Huang-Rhys factor, which quantifies the electron-vibrational coupling, can be calculated for each mode. nih.gov Deuteration of the C-H bonds to C-D bonds significantly lowers the vibrational frequencies (ν_CD ≈ ν_CH / √2). This change in vibrational energy alters the density of vibrational states and the overlap of vibrational wavefunctions between different electronic states (Franck-Condon factors). rsc.orgarxiv.org This "isotope effect" can profoundly impact the rates of non-radiative transitions, often leading to an increase in fluorescence or phosphorescence quantum yield in deuterated compounds by slowing down non-radiative decay pathways. rsc.org

Computational Insights into Nuclear Quantum Effects

The substitution of hydrogen with deuterium in this compound introduces nuclear quantum effects (NQEs) that manifest in the molecule's energy, structure, and dynamics.

Modeling Zero-Point Energy and Anharmonic Effects in Deuterated Systems

A key consequence of deuteration is the change in zero-point vibrational energy (ZPVE). numberanalytics.com The ZPVE is the residual vibrational energy a molecule possesses even at absolute zero temperature. numberanalytics.comnist.gov Because deuterium is heavier than hydrogen, the vibrational frequencies of C-D bonds are lower than those of C-H bonds. According to the quantum harmonic oscillator model, the ZPVE is proportional to the vibrational frequency (E_ZPE = ½ħω). numberanalytics.com Consequently, the total ZPVE of this compound is lower than that of its non-deuterated counterpart. rsc.orgresearchgate.net

This difference in ZPVE is crucial for accurately calculating reaction energies and activation barriers. numberanalytics.com While the harmonic oscillator model provides a good first approximation, real molecular vibrations exhibit anharmonicity, which must be considered for high accuracy. nist.gov Computational methods can calculate anharmonic corrections to the ZPVE, providing a more realistic picture of the molecule's energetic landscape. researchgate.net

Table 2: Impact of Deuteration on Vibrational Properties

| Property | Hydrogenated System (C-H) | Deuterated System (C-D) | Rationale |

|---|---|---|---|

| Vibrational Frequency | Higher | Lower | Increased mass of Deuterium. rsc.org |

| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is proportional to frequency. rsc.orgresearchgate.net |

Understanding Deuteration Effects on Hydrogen Bonding and Racemization Pathways

While 2,2'-binaphthyl itself does not form intramolecular hydrogen bonds, its derivatives like BINOL do. In such systems, deuteration of the hydroxyl group to O-D has a significant impact. The O-D bond is slightly shorter and stronger than the O-H bond due to the lower ZPE of the deuterated bond, a phenomenon known as the geometric isotope effect (GIE). rsc.orgmdpi.comnih.gov This can alter the geometry and strength of hydrogen bonds. mdpi.comnih.gov

For this compound, the most relevant dynamic process is racemization—the interconversion between its (P)- and (M)-enantiomers via rotation around the C-C single bond. The energy barrier to this rotation determines its optical stability. Computational studies using DFT have shown that the preferred pathway for this inversion proceeds through a centrosymmetric transition state. researchgate.netnih.gov

Deuteration affects this racemization barrier primarily through its influence on the ZPVE of the transition state versus the ground state. The vibrational modes at the transition state are different from those in the ground state. The change in ZPVE upon deuteration will likely differ between these two states, leading to a kinetic isotope effect. Typically, because C-H (or C-D) bending modes are constrained at the planar transition state, the ZPVE difference between the ground and transition state is altered, which can slightly increase or decrease the racemization barrier. This effect, while often small, can be calculated and is critical for a precise understanding of the molecule's stereochemical stability. acs.org

Future Directions and Emerging Research Avenues for Deuterated Binaphthyls

Development of Novel and More Efficient Deuteration Strategies

The synthesis of perdeuterated aromatic compounds like 2,2'-Binaphthyl-D14 necessitates robust and efficient deuteration methodologies. While several techniques exist, future research will focus on overcoming current limitations to achieve higher deuterium (B1214612) incorporation, greater selectivity, and milder reaction conditions.

Current methods for aromatic deuteration often involve transition-metal catalysis or strongly acidic conditions. nih.govgoogle.com For instance, palladium-NHC catalysts have been used for ortho-selective H-D exchange in various aromatic compounds. nih.gov Ruthenium complexes have also proven effective for H/D exchange between aromatic substrates and D₂O under mild conditions. uni-koeln.de Other approaches include using heavy alkali metal amides, which can direct H/D exchange in aromatic ethers and fluorides. acs.org Microwave-assisted methods offer a pathway for rapid perdeuteration of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Future research will likely focus on developing catalysts with higher efficiency and selectivity, potentially using earth-abundant metals or novel ligand designs to control the deuteration site. The development of one-step procedures using readily available deuterium sources like C₆D₆ or D₂O remains a key objective. uni-koeln.deresearchgate.net

| Catalytic System | Deuterium Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium-NHC Complex | Deuterated Trifluoroacetic Acid | Aromatic ketones, amides, amino acids | Ligand-directed ortho-selective H-D exchange. | nih.gov |

| Ruthenium Nanoparticles | D₂ Gas | Phenylphosphines | Selective deuteration at the ortho position. | rsc.org |

| Nonclassical Ruthenium Hydride Complex | D₂O | Aromatic and heteroaromatic compounds | Effective under mild conditions; regioselectivity observed. | uni-koeln.de |

| Potassium Amide (KN(SiMe₃)₂) | D₂/T₂ Gas | Aromatic ethers and fluorides | Directed HIE, valuable for complex pharmaceuticals. | acs.org |

| Microwave Irradiation with t-BuOK | DMF-d₇ | Polycyclic Aromatic Hydrocarbons | Rapid and essentially complete H/D exchange. | researchgate.net |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Deuteration significantly alters the vibrational frequencies of C-D bonds compared to C-H bonds, providing a unique spectroscopic handle to probe molecular structure and dynamics. Advanced spectroscopic methods are poised to leverage these changes to gain unprecedented insights into the behavior of binaphthyl systems.

Vibrational Circular Dichroism (VCD) is particularly powerful for studying chiral deuterated molecules. spiedigitallibrary.org The VCD spectra show significant variations upon deuterium incorporation, which can be accurately predicted and interpreted using Density Functional Theory (DFT) calculations. nih.gov This allows for precise determination of absolute configuration and conformational analysis. nih.gov Future work will likely involve using VCD to study the subtle dynamic conformational changes in this compound in different environments.

Dynamic NMR (DNMR) Spectroscopy can be employed to study kinetic hydrogen/deuterium isotope effects in dynamic processes. fu-berlin.de For binaphthyls, which exhibit atropisomerism, DNMR could be used to precisely measure the rotational energy barrier and the influence of deuteration on this fundamental chiral property. Furthermore, techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) can provide information on the higher-order structure and dynamics of molecules. acs.org

| Technique | Information Gained for Deuterated Binaphthyls | Reference |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Provides detailed information on stereochemistry and conformation; sensitive to isotopic labeling. | spiedigitallibrary.orgnih.govacs.orgrsc.org |